molecular formula C10H22N2O B14377620 5-(Pentylamino)pentanamide CAS No. 90068-21-6

5-(Pentylamino)pentanamide

Cat. No.: B14377620
CAS No.: 90068-21-6
M. Wt: 186.29 g/mol
InChI Key: AMNKCNNRMPPHSR-UHFFFAOYSA-N
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Description

5-(Pentylamino)pentanamide: is an organic compound belonging to the class of amides It consists of a pentanamide backbone with a pentylamino substituent at the 5-position Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylamino)pentanamide can be achieved through several methods. One common approach involves the reaction of pentanoyl chloride with pentylamine under basic conditions. The reaction proceeds as follows:

Pentanoyl chloride+PentylamineThis compound+HCl\text{Pentanoyl chloride} + \text{Pentylamine} \rightarrow \text{this compound} + \text{HCl} Pentanoyl chloride+Pentylamine→this compound+HCl

This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Pentylamino)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Chemistry: 5-(Pentylamino)pentanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may serve as a model compound to investigate the behavior of amides in biological systems.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor in the synthesis of drug candidates or as a reference compound in pharmacological studies.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Pentylamino)pentanamide involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of biological molecules and influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

    Pentanamide: The parent compound without the pentylamino substituent.

    Hexanamide: An amide with a six-carbon chain.

    Butanamide: An amide with a four-carbon chain.

Comparison: 5-(Pentylamino)pentanamide is unique due to the presence of the pentylamino substituent, which can influence its chemical and physical properties. Compared to pentanamide, the additional pentylamino group can enhance its solubility, reactivity, and potential interactions with biological molecules. The length of the carbon chain and the presence of substituents can significantly impact the behavior and applications of amides in various fields.

Properties

CAS No.

90068-21-6

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

5-(pentylamino)pentanamide

InChI

InChI=1S/C10H22N2O/c1-2-3-5-8-12-9-6-4-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13)

InChI Key

AMNKCNNRMPPHSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCCCC(=O)N

Origin of Product

United States

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